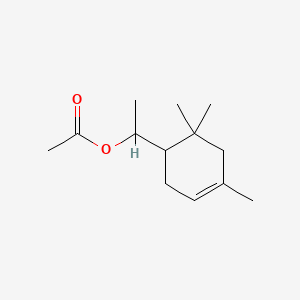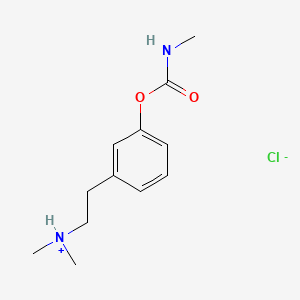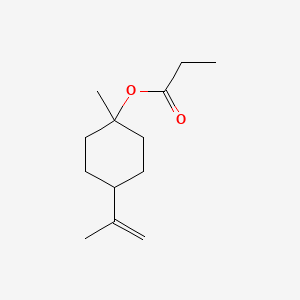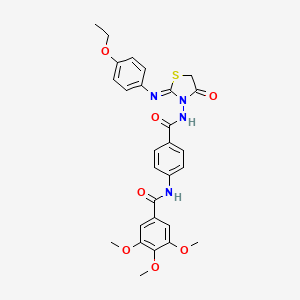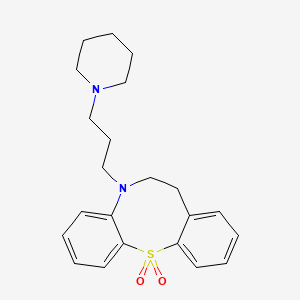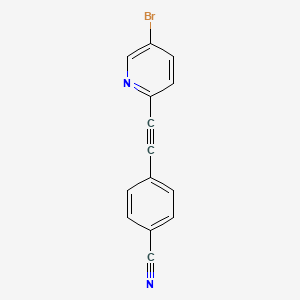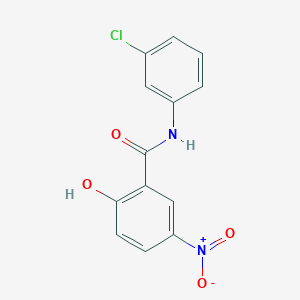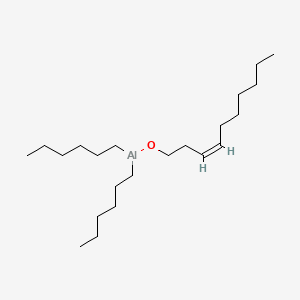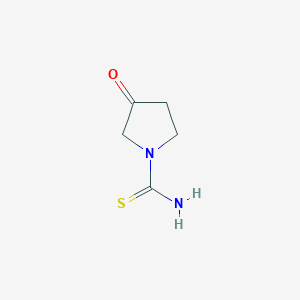![molecular formula C16H23ClO B13779494 1-[4-(2-Chloroethyl)phenyl]octan-1-one CAS No. 841251-38-5](/img/structure/B13779494.png)
1-[4-(2-Chloroethyl)phenyl]octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Chloroethyl)phenyl]octan-1-one is an organic compound with the molecular formula C₁₆H₂₃ClO and a molecular weight of 266.806 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 2-chloroethyl group and an octanone chain. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloroethyl)phenyl]octan-1-one typically involves the alkylation of 4-(2-chloroethyl)phenyl with octanone. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Common reagents used in this synthesis include alkyl halides and ketones .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may involve multiple steps, including purification and distillation, to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Chloroethyl)phenyl]octan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[4-(2-Chloroethyl)phenyl]octan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Chloroethyl)phenyl]octan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(2-Bromoethyl)phenyl]octan-1-one: Similar structure but with a bromoethyl group instead of chloroethyl.
1-[4-(2-Fluoroethyl)phenyl]octan-1-one: Contains a fluoroethyl group.
1-[4-(2-Iodoethyl)phenyl]octan-1-one: Features an iodoethyl group.
Uniqueness
1-[4-(2-Chloroethyl)phenyl]octan-1-one is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
841251-38-5 |
|---|---|
Fórmula molecular |
C16H23ClO |
Peso molecular |
266.80 g/mol |
Nombre IUPAC |
1-[4-(2-chloroethyl)phenyl]octan-1-one |
InChI |
InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11H,2-7,12-13H2,1H3 |
Clave InChI |
DMNJPJOPEKGAQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1=CC=C(C=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



